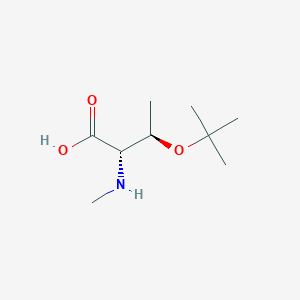

N-Me-Thr(Tbu)-OH

Description

BenchChem offers high-quality N-Me-Thr(Tbu)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Me-Thr(Tbu)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,3R)-2-(methylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-6(13-9(2,3)4)7(10-5)8(11)12/h6-7,10H,1-5H3,(H,11,12)/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYXQLWFONOUGLB-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426648 | |

| Record name | O-tert-Butyl-N-methyl-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42417-72-1 | |

| Record name | O-tert-Butyl-N-methyl-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of N-Methylation in Peptide Synthesis

An In-Depth Technical Guide to the Properties and Applications of Fmoc-N-Me-Thr(tBu)-OH

In the landscape of peptide-based therapeutics and drug discovery, the strategic modification of the peptide backbone is a paramount tool for enhancing pharmacological properties. N-methylation, the substitution of an amide proton with a methyl group, is a critical modification that confers increased metabolic stability, improved cell permeability, and the ability to finely tune peptide conformation.[1][2] Fmoc-N-Me-Thr(tBu)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-N-α-methyl-O-tert-butyl-L-threonine, is a specialized amino acid derivative designed for the precise incorporation of an N-methylated threonine residue into a growing peptide chain during Solid-Phase Peptide Synthesis (SPPS).

This guide provides a comprehensive technical overview of the physicochemical properties of Fmoc-N-Me-Thr(tBu)-OH, detailed methodologies for its application, and expert insights into overcoming the unique challenges associated with its use. The orthogonal protection scheme—a base-labile Fmoc group on the secondary amine and an acid-labile tert-butyl (tBu) ether on the side-chain hydroxyl—is fundamental to its utility in the standard Fmoc/tBu SPPS strategy.[3]

Physicochemical and Quantitative Data

The fundamental properties of Fmoc-N-Me-Thr(tBu)-OH are summarized in the table below, providing essential data for its handling, storage, and application in synthetic protocols.

| Property | Value | Reference(s) |

| CAS Number | 117106-20-4 | [4][5] |

| Molecular Formula | C₂₄H₂₉NO₅ | [5][6] |

| Molecular Weight | 411.49 g/mol | [4][6] |

| Appearance | White to off-white or slight yellow powder or crystals | [4][7] |

| Melting Point | 220-225 °C | [4][8] |

| Optical Rotation ([α]D²²) | +16.0° (c = 0.5% in methanol) | [4] |

| Purity (HPLC) | ≥95.0% | [9] |

| Solubility | Clearly soluble in DMF (1 mmole in 2 ml) | [9] |

| Storage Conditions | 2–8 °C, protected from moisture | [4] |

Core Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-N-Me-Thr(tBu)-OH is a cornerstone for synthesizing peptides containing N-methylated threonine. The N-methyl group introduces significant steric hindrance around the nitrogen atom, which profoundly impacts reaction kinetics.[10] This structural feature makes the coupling of N-methylated residues one of the more challenging steps in SPPS.

The Challenge: Steric Hindrance

The presence of the N-methyl group shields the nitrogen atom, slowing the rate of acylation (peptide bond formation) significantly. This steric barrier can lead to incomplete coupling reactions, resulting in deletion sequences where the intended amino acid is missing from the final peptide.[10] Furthermore, the forcing conditions sometimes required to drive these reactions to completion can increase the risk of side reactions, most notably epimerization at the α-carbon.[10]

Caption: Steric hindrance in N-methylated vs. standard amino acid coupling.

The Solution: Optimized Coupling Strategies

To overcome the challenge of steric hindrance, a combination of highly potent coupling reagents and optimized reaction conditions is essential. Standard coupling reagents like HBTU may be insufficient. Instead, uranium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in conjunction with an additive like HOAt (1-Hydroxy-7-azabenzotriazole), are highly recommended.[10] These reagents form a more reactive acyl-intermediate, which accelerates the sterically hindered coupling. Additionally, extended coupling times (2-4 hours or even double coupling) are often necessary to ensure the reaction proceeds to completion.[10]

Experimental Protocols: A Self-Validating System

The following protocols are designed to ensure high-fidelity incorporation of Fmoc-N-Me-Thr(tBu)-OH while minimizing potential side reactions.

Workflow for a Single Coupling Cycle

The general workflow involves the sequential deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Fmoc-N-Me-Thr(tBu)-OH 97 117106-20-4 [sigmaaldrich.com]

- 5. peptide.com [peptide.com]

- 6. advancedchemtech.com [advancedchemtech.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. chembk.com [chembk.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

The Strategic Incorporation of N-Methylated Threonine in Peptide Synthesis: A Technical Guide to N-Me-Thr(Tbu)-OH

Introduction: Overcoming Biological Barriers with N-Methylation

In the landscape of modern drug development, particularly in the realm of peptide therapeutics, the pursuit of enhanced metabolic stability and bioavailability is paramount. Native peptides often fall short of their therapeutic potential due to rapid proteolytic degradation and poor cell permeability. N-methylation, the substitution of an amide proton with a methyl group on the peptide backbone, has emerged as a powerful strategy to surmount these limitations. The introduction of an N-methyl group imparts significant conformational rigidity, shields the amide bond from enzymatic cleavage, and can improve membrane permeability.

This technical guide provides an in-depth exploration of N-α-Fmoc-N-α-methyl-O-tert-butyl-L-threonine, commonly referred to as Fmoc-N-Me-Thr(Tbu)-OH. This specialized amino acid derivative is a critical building block for the site-specific incorporation of an N-methylated threonine residue into a growing peptide chain using Solid-Phase Peptide Synthesis (SPPS). We will delve into its chemical structure, physicochemical properties, a detailed synthesis protocol, and its strategic application in peptide science, offering field-proven insights for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

Fmoc-N-Me-Thr(Tbu)-OH is an orthogonally protected amino acid derivative. The fluorenylmethoxycarbonyl (Fmoc) group on the N-terminal amine is base-labile, allowing for its removal under mild conditions that do not affect other protecting groups. The tert-butyl (tBu) group protecting the side-chain hydroxyl of threonine is, in contrast, acid-labile and is typically removed during the final cleavage of the peptide from the solid support. This orthogonal protection scheme is the cornerstone of the widely adopted Fmoc/tBu strategy in SPPS.

Structural Diagram

Caption: Chemical structure of Fmoc-N-Me-Thr(Tbu)-OH.

Physicochemical Data

| Property | Value | References |

| IUPAC Name | (2S,3R)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tert-butoxy)butanoic acid | [1][2] |

| Synonyms | Fmoc-N-methyl-O-tert-butyl-L-threonine | [1] |

| CAS Number | 117106-20-4 | [1][2] |

| Molecular Formula | C24H29NO5 | [1][2] |

| Molecular Weight | 411.49 g/mol | [1][2] |

| Appearance | White to off-white powder or crystals | [2] |

| Purity | ≥95.0% (HPLC), ≥98% (TLC) | [1][2] |

| Storage | 2-8°C | [1][2] |

Synthesis and Purification

The synthesis of Fmoc-N-methylated amino acids can be challenging. A robust and efficient method involves a solid-phase approach, which facilitates purification by simple washing and filtration steps. The following protocol is adapted from a validated method for the N-methylation of amino acids on a 2-chlorotrityl chloride (2-CTC) resin.[3][4] This method utilizes the resin as a temporary protecting group for the carboxylic acid, enabling the subsequent reactions on the amino group.

Experimental Protocol: Solid-Phase Synthesis of Fmoc-N-Me-Thr(Tbu)-OH

Materials:

-

Fmoc-Thr(tBu)-OH

-

2-chlorotrityl chloride (2-CTC) resin

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

2,4,6-Collidine

-

Dimethyl sulfate or Methyl iodide

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

2-Mercaptoethanol

-

Trifluoroacetic acid (TFA)

Procedure:

-

Loading of Fmoc-Thr(tBu)-OH onto 2-CTC Resin:

-

Swell the 2-CTC resin in DCM.

-

Dissolve Fmoc-Thr(tBu)-OH (1.5-2.0 eq.) and DIPEA (3.0-4.0 eq.) in DCM.

-

Add the amino acid solution to the swollen resin and agitate for 1-2 hours.

-

Cap any remaining active sites on the resin by adding a small amount of methanol and agitating for 15-30 minutes.

-

Wash the resin thoroughly with DCM and DMF, then dry under vacuum.

-

-

Fmoc Deprotection:

-

Treat the resin with a 20% (v/v) solution of piperidine in DMF for 5-10 minutes.

-

Repeat the piperidine treatment.

-

Wash the resin extensively with DMF and DCM to remove piperidine and the dibenzofulvene adduct.

-

-

Sulfonylation with o-NBS-Cl:

-

Swell the deprotected resin in DCM.

-

Add a solution of o-NBS-Cl (3.0-5.0 eq.) and 2,4,6-collidine (3.0-5.0 eq.) in DCM.

-

Agitate the mixture for 1-2 hours.

-

Wash the resin with DCM and DMF.

-

-

N-Methylation:

-

Swell the resin in DMF.

-

Add a solution of dimethyl sulfate or methyl iodide (5.0-10.0 eq.) and DBU (2.0-3.0 eq.) in DMF.

-

Agitate the mixture for 1-2 hours.

-

Wash the resin with DMF and DCM.

-

-

Removal of the o-NBS Protecting Group:

-

Swell the resin in DMF.

-

Treat the resin with a solution of 2-mercaptoethanol (10.0 eq.) and DBU (5.0 eq.) in DMF for 5-10 minutes.

-

Repeat the treatment.

-

Wash the resin with DMF and DCM.

-

-

Cleavage from the Resin:

-

Wash the resin with DCM.

-

Treat the resin with a solution of 1% TFA in DCM for 2 minutes. Repeat this step 4-5 times, collecting the filtrate each time.

-

Neutralize the combined filtrates with a base such as pyridine or DIPEA.

-

Evaporate the solvent under reduced pressure to yield the crude Fmoc-N-Me-Thr(tBu)-OH.

-

-

Purification:

-

The crude product can be purified by silica gel chromatography or recrystallization to obtain the final product with high purity.

-

Synthesis Workflow Diagram

Caption: Solid-phase synthesis workflow for Fmoc-N-Me-Thr(tbu)-OH.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-N-Me-Thr(Tbu)-OH is its incorporation into peptide sequences during SPPS. The N-methyl group introduces significant steric hindrance, which can make the subsequent coupling step more challenging than with non-methylated amino acids. Therefore, optimized coupling conditions are crucial for achieving high yields and preventing deletion sequences.

Challenges and Strategic Solutions in Coupling

The steric bulk of the N-methyl group and the adjacent side chain reduces the nucleophilicity of the secondary amine, slowing down the acylation reaction.[5] Standard coupling reagents like HBTU or HCTU may prove inefficient.[6]

Key Recommendations:

-

Potent Coupling Reagents: The use of more potent coupling reagents is highly recommended. Guanidinium/uronium salt-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or phosphonium salt-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) have shown superior performance in coupling sterically hindered N-methylated amino acids.[5][6][7]

-

Double Coupling: Performing the coupling reaction twice (double coupling) can help drive the reaction to completion.

-

Extended Coupling Times: Longer reaction times (e.g., 2-4 hours) are often necessary to ensure complete acylation.[8]

-

Monitoring the Reaction: The standard Kaiser ninhydrin test, which detects primary amines, will give a false negative result after a successful coupling to a secondary amine. The bromophenol blue test is a suitable alternative for monitoring the completion of the coupling reaction.[6]

Experimental Protocol: Incorporation of Fmoc-N-Me-Thr(Tbu)-OH into a Peptide Chain

This protocol assumes a standard Fmoc-SPPS workflow on a solid support (e.g., Rink Amide resin) and outlines the specific steps for coupling Fmoc-N-Me-Thr(Tbu)-OH.

Materials:

-

Peptide-resin with a deprotected N-terminal primary amine

-

Fmoc-N-Me-Thr(Tbu)-OH

-

HATU

-

DIPEA

-

DMF (peptide synthesis grade)

-

20% (v/v) Piperidine in DMF

-

DCM

Procedure:

-

Resin Preparation:

-

Ensure the peptide-resin from the previous cycle has the N-terminal Fmoc group removed, yielding a free primary amine.

-

Wash the resin thoroughly with DMF.

-

-

Amino Acid Activation:

-

In a separate vessel, dissolve Fmoc-N-Me-Thr(Tbu)-OH (3-4 eq. relative to resin loading) and HATU (3-3.9 eq.) in DMF.

-

Add DIPEA (6-8 eq.) to the solution and allow the pre-activation to proceed for 1-2 minutes.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Monitor the reaction using the bromophenol blue test. If the test indicates incomplete coupling, a second coupling is recommended.

-

-

Washing:

-

Drain the reaction solution.

-

Wash the peptide-resin extensively with DMF (5-7 times) to remove excess reagents and by-products. A final wash with DCM can be performed.

-

-

Chain Elongation:

-

Proceed to the next cycle of Fmoc deprotection and coupling of the subsequent amino acid. Note that coupling onto the N-methylated threonine residue will also be sterically hindered and may require the optimized conditions described above.

-

SPPS Coupling Cycle Diagram

Caption: SPPS cycle for the incorporation of Fmoc-N-Me-Thr(tbu)-OH.

Quality Control & Characterization

The purity of Fmoc-N-Me-Thr(Tbu)-OH is critical for the successful synthesis of the target peptide. The final product of the synthesis described above should be characterized to confirm its identity and purity.

-

High-Performance Liquid Chromatography (HPLC): Purity should be assessed by reverse-phase HPLC. A typical acceptance criterion is a purity of ≥95%.[1][2]

-

Mass Spectrometry (MS): The molecular weight of the compound should be confirmed by mass spectrometry to ensure the correct product has been synthesized.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to confirm the chemical structure of the molecule, ensuring the presence of the N-methyl group and the various protecting groups.

Conclusion

Fmoc-N-Me-Thr(Tbu)-OH is a key enabling reagent for the strategic incorporation of N-methylated threonine into peptide sequences. While its use presents challenges due to steric hindrance, these can be effectively overcome through the use of potent coupling reagents like HATU, extended reaction times, and careful monitoring. The ability to introduce N-methylation at specific sites within a peptide allows for the fine-tuning of its pharmacological properties, leading to the development of more robust and effective peptide-based therapeutics. The protocols and insights provided in this guide are intended to empower researchers to confidently utilize this valuable building block in their drug discovery and development endeavors.

References

-

AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.

-

dos Santos, A. O., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1739. Retrieved from [Link]

-

dos Santos, A. O., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Center for Biotechnology Information. Retrieved from [Link]

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

-

PubChem. (n.d.). N-(9-Fluorenylmethoxycarbonyl)-O-tert-butylthreonine. Retrieved from [Link]

-

AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

-

Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

-

Merck Millipore. (n.d.). Product Focus: Reagents for peptide synthesis Novabiochem®. Retrieved from [Link]

- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.

-

PubChem. (n.d.). Fmoc-Thr(tBu)-Thr(tBu)-OH. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Fmoc-N-Me-Thr(tBu)-OH Novabiochem 117106-20-4 [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.uci.edu [chem.uci.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. peptide.com [peptide.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

N-Methylation in Peptide Drug Design: A Senior Application Scientist's Guide to Enhancing Therapeutic Potential

Abstract: Peptide-based therapeutics hold immense promise due to their high specificity and potency. However, their clinical translation is often hampered by inherent weaknesses, including susceptibility to enzymatic degradation and poor membrane permeability. N-methylation, the substitution of a backbone amide proton with a methyl group, has emerged as a powerful strategy to overcome these limitations. This in-depth technical guide provides a comprehensive overview of the role of N-methylation in peptide drug design, from its fundamental impact on peptide conformation and physicochemical properties to its strategic implementation in drug discovery workflows. We will explore the mechanistic basis for the enhanced proteolytic stability and membrane permeability conferred by N-methylation, detail synthetic and analytical methodologies, and present a systematic approach for its application. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this critical modification to unlock the full therapeutic potential of peptides.

Introduction: The Peptide Therapeutic Challenge

The Promise and Peril of Peptide Drugs

Peptide drugs represent a unique and highly attractive class of therapeutics. Their ability to engage with protein-protein interaction surfaces, which are often challenging for small molecules, allows for high target specificity and potency. This specificity generally translates to a lower incidence of off-target effects and a favorable safety profile. However, the progression of native peptides from promising leads to successful clinical candidates is frequently obstructed by their poor pharmacokinetic properties.[1][2] The peptide backbone, composed of repeating amide bonds, is a natural substrate for a multitude of proteases present in the digestive tract and bloodstream, leading to rapid degradation and a short in vivo half-life.[3] Furthermore, the polar nature of the peptide backbone, with its numerous hydrogen bond donors and acceptors, creates a high desolvation energy barrier for passive diffusion across the lipid bilayers of cell membranes, resulting in poor oral bioavailability and limited access to intracellular targets.[4][5]

The Need for Backbone Modification: Introducing N-Methylation

To overcome these intrinsic liabilities, medicinal chemists have developed a range of strategies to modify the peptide scaffold. Among these, N-methylation stands out as a subtle yet profound modification. It involves the replacement of the hydrogen atom on a backbone amide nitrogen with a methyl group.[6][7] This seemingly minor alteration can dramatically enhance a peptide's "drug-like" qualities by improving metabolic stability, increasing membrane permeability, and providing a tool for conformational control.[8][9] The naturally occurring cyclic peptide, Cyclosporine A, is a testament to the power of N-methylation. Its extensive N-methylation is crucial for its immunosuppressive activity and remarkable oral bioavailability.[10][11] Inspired by nature, researchers now widely employ N-methylation as a key strategy in the rational design of peptide therapeutics.[1][2]

The Fundamental Impact of N-Methylation on Peptide Properties

The introduction of a methyl group to the amide nitrogen induces a cascade of structural and functional changes that can be strategically exploited in drug design.

The Stereoelectronic Effect: More Than Just a Methyl Group

The N-methyl group exerts a significant stereoelectronic effect on the peptide backbone. It introduces steric hindrance that restricts rotation around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles, thereby reducing the peptide's conformational flexibility.[7][12] This constraint can pre-organize the peptide into its bioactive conformation, the specific three-dimensional shape required for optimal interaction with its biological target. By "locking" the peptide into this active shape, the entropic penalty of binding is reduced, which can lead to a significant increase in receptor affinity and selectivity.[7] Furthermore, N-methylation can influence the cis/trans isomerization of the amide bond, with a notable preference for the cis conformation in certain sequences, which can be a key determinant of biological activity.[13]

Building the Shield: Enhancing Proteolytic Resistance

One of the most significant advantages of N-methylation is the remarkable increase in resistance to proteolytic enzymes.[3] Proteases recognize and cleave specific amide bonds in the peptide backbone. N-methylation effectively shields these bonds from enzymatic attack through two primary mechanisms:

-

Disruption of Enzyme Recognition: The methylation of the amide nitrogen removes a crucial hydrogen bond donor, disrupting the hydrogen bonding patterns that proteases rely on for substrate recognition and binding.[3][4]

-

Steric Hindrance: The added methyl group introduces steric bulk that physically obstructs the approach of the protease to the scissile amide bond.[3][14]

This enhanced stability translates to a significantly longer half-life in biological fluids, a key attribute for therapeutic peptides.[9] The incorporation of D-amino acids in conjunction with N-methylation can further amplify this protective effect.[14]

The "Chameleon" Revealed: Improving Membrane Permeability

The ability of a peptide to cross cell membranes is a critical determinant of its oral bioavailability and therapeutic efficacy.[15] N-methylation can enhance membrane permeability through several mechanisms, often referred to as the "chameleon effect," where the peptide can alter its properties in response to its environment.[16]

-

Reduced Hydrogen Bonding Capacity: By removing an amide proton, N-methylation reduces the peptide's overall capacity for hydrogen bonding with surrounding water molecules. This lowers the energetic penalty (desolvation energy) required for the peptide to move from an aqueous environment into the hydrophobic core of a lipid bilayer.[4][5]

-

Increased Lipophilicity: The addition of a methyl group increases the overall lipophilicity of the peptide, further favoring its partitioning into the cell membrane.[4]

-

Promotion of Intramolecular Hydrogen Bonding: In a non-polar environment like a cell membrane, N-methylation can promote the formation of intramolecular hydrogen bonds. This allows the peptide to "hide" its polar amide groups within its own structure, presenting a more hydrophobic exterior to the lipid environment and facilitating passive diffusion.[16]

It is important to note that the effect of N-methylation on permeability is highly dependent on the position and number of methylated residues.[17][18]

Modulating Biological Activity: A Double-Edged Sword

The impact of N-methylation on biological activity can be profound and must be carefully evaluated. By constraining the peptide's conformation, N-methylation can lock it into a highly active state, leading to increased potency.[12] In some cases, multiple N-methylations can also increase selectivity for a specific receptor subtype.[1][2] However, if the amide proton at a particular position is critical for a hydrogen bonding interaction with the target receptor, its replacement with a methyl group will abolish or significantly reduce activity.[19] This highlights the importance of a systematic approach to identify which positions are amenable to N-methylation without compromising biological function.

Strategic Implementation: The N-Methyl Scan Workflow

A systematic "N-methyl scan" is a powerful strategy to explore the effects of N-methylation on a lead peptide. This involves synthesizing a library of analogues where each amino acid residue is individually replaced with its N-methylated counterpart.[20][21]

Principle and Design of the N-Methyl Scan

The goal of the N-methyl scan is to map the structure-activity relationship (SAR) of N-methylation across the entire peptide sequence. This provides a detailed understanding of which positions are sensitive to this modification and which can be altered to improve pharmacokinetic properties. The workflow for an N-methyl scan is as follows:

Sources

- 1. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CIPSM - N-Methylation of Peptides: A New Perspective in Medicinal Chemistry [cipsm.de]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Cyclosporine: structure, pharmacokinetics, and therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. nbinno.com [nbinno.com]

- 15. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. semanticscholar.org [semanticscholar.org]

- 19. Synthesis and antimitogenic activities of four analogues of cyclosporin A modified in the 1-position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 21. semanticscholar.org [semanticscholar.org]

The Strategic Advantage of N-Methylated Threonine in Peptide Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pursuit of peptide-based therapeutics is often a balancing act between mimicking natural biological activity and overcoming inherent pharmacological liabilities. Peptides, while offering high potency and selectivity, are frequently hampered by poor metabolic stability and low cell permeability.[1][2][3] A key strategy in modern medicinal chemistry to surmount these obstacles is the site-specific N-methylation of the peptide backbone.[1][2][4][5] The incorporation of N-methylated threonine, in particular, provides a unique and powerful tool to modulate peptide conformation, enhance proteolytic resistance, and improve bioavailability, thereby unlocking the therapeutic potential of promising peptide candidates.[1]

This technical guide provides a comprehensive exploration of the benefits of utilizing N-methylated threonine in peptide design. We will delve into the core physicochemical changes imparted by this modification and elucidate the resulting pharmacological advantages. Furthermore, this guide will present detailed synthetic considerations and experimental protocols to empower researchers in the effective application of this valuable building block.

The Foundational Impact of N-Methylation on Peptide Properties

N-methylation, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of the peptide backbone, induces a cascade of beneficial structural and functional alterations.[3][4]

1.1 Conformational Control and Pre-organization: The introduction of an N-methyl group introduces steric hindrance that restricts the rotation around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles.[2] This "conformational constraint" can pre-organize a peptide into its bioactive conformation, the specific three-dimensional structure required for optimal interaction with its biological target.[2] By reducing the conformational flexibility, the entropic penalty of binding is minimized, which can lead to a significant increase in receptor affinity and selectivity.[2]

Specifically, the presence of N-methylated threonine can favor the formation of cis-amide bonds, a conformation that is energetically disfavored in unmodified peptides but can be crucial for mimicking beta-turns or for precise receptor engagement.[2][4] This ability to fine-tune the peptide's three-dimensional structure is a cornerstone of rational drug design.[1]

1.2 Enhanced Proteolytic Stability: One of the most significant advantages of N-methylation is the dramatic improvement in a peptide's resistance to enzymatic degradation.[2][6][7] Proteases, the enzymes responsible for cleaving peptide bonds, often recognize their substrates through hydrogen bonding with the amide protons of the peptide backbone.[2] By replacing these protons with methyl groups, N-methylation disrupts this crucial recognition step and sterically hinders the approach of the protease to the scissile bond.[2][6] This enhanced stability translates to a significantly longer in-vivo half-life for the peptide therapeutic.[2][6]

1.3 Improved Cell Permeability and Bioavailability: A major hurdle for many peptide drugs is their inability to efficiently cross cell membranes, limiting their oral bioavailability and access to intracellular targets.[2][8][9] N-methylation addresses this challenge through several mechanisms:

-

Reduced Hydrogen Bonding Capacity: The removal of the amide proton reduces the peptide's ability to form hydrogen bonds with surrounding water molecules. This decreases the energetic barrier for the peptide to transition from an aqueous environment into the hydrophobic lipid bilayer of the cell membrane.[2][10]

-

Increased Lipophilicity: The addition of a methyl group increases the overall lipophilicity of the peptide, further promoting its partitioning into the cell membrane.[2][11]

-

Conformational Masking: By inducing more compact, folded conformations, N-methylation can sequester polar functional groups within the peptide's core, presenting a more hydrophobic exterior to the cell membrane.[2]

The strategic placement of N-methylated residues, including N-methylated threonine, has been shown to significantly improve the intestinal permeability and oral bioavailability of peptides.[12][13][14]

The Unique Contribution of the Threonine Side Chain

While N-methylation provides general benefits, the specific amino acid being modified also plays a crucial role. N-methylated threonine is of particular interest due to the unique conformational constraints imposed by its β-hydroxyl group in conjunction with the N-methyl group.[1] This combination can further rigidify the peptide backbone, leading to more predictable and stable secondary structures.

The hydroxyl group of the threonine side chain also presents opportunities for further modification or specific interactions with the target receptor, offering an additional layer of control in drug design.

Synthesis of Fmoc-N-Methyl-L-Threonine: A Practical Approach

The successful incorporation of N-methylated threonine into a peptide sequence via solid-phase peptide synthesis (SPPS) requires the use of a suitably protected building block, most commonly Fmoc-N-Me-Thr(tBu)-OH.[15] The synthesis of this reagent can be challenging due to the steric hindrance of the N-methyl group.[15] A widely adopted and high-yielding approach is the formation and subsequent reduction of an oxazolidinone intermediate.[1][16][17]

Experimental Protocol: Synthesis via Oxazolidinone Intermediate

This protocol outlines a general procedure for the synthesis of Fmoc-N-Methyl-L-threonine.

Step 1: Oxazolidinone Formation

-

Reactants: Fmoc-L-threonine, paraformaldehyde, and a catalytic amount of p-toluenesulfonic acid.

-

Solvent: Toluene.

-

Procedure:

-

Combine Fmoc-L-threonine and paraformaldehyde in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux with azeotropic removal of water using a Dean-Stark apparatus.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting oxazolidinone can be purified by chromatography.[1]

-

Step 2: Reductive Ring Opening

-

Reactants: Purified oxazolidinone, triethylsilane (Et3SiH), and trifluoroacetic acid (TFA).

-

Solvent: Dichloromethane (DCM).

-

Procedure:

-

Dissolve the purified oxazolidinone in DCM.

-

Add triethylsilane to the solution.

-

Slowly add trifluoroacetic acid to the reaction mixture.

-

Stir the reaction at room temperature, monitoring by TLC.

-

Upon completion, quench the reaction and remove the solvent.

-

The crude Fmoc-N-Methyl-L-threonine is then purified by flash column chromatography.[1]

-

A reported synthesis using this method afforded the product as a white solid in 92% yield.[1]

Diagram: Synthetic Workflow for Fmoc-N-Me-Thr-OH

Caption: Synthetic workflow for Fmoc-N-Me-Thr-OH via an oxazolidinone intermediate.

Challenges and Optimization in Peptide Synthesis

Incorporating Fmoc-N-Me-Thr(tBu)-OH into a peptide sequence presents challenges, primarily due to steric hindrance from the N-methyl group, which can slow down coupling reaction kinetics.[15] This can lead to incomplete reactions and an increased risk of side reactions such as epimerization.[15]

Key Considerations for SPPS:

-

Protecting Group: It is highly recommended to use a protecting group for the side-chain hydroxyl function of threonine, typically a tert-butyl (tBu) group, to prevent side reactions.[15]

-

Coupling Reagents: Stronger coupling reagents such as HATU or HCTU are often required to drive the sterically hindered coupling to completion.[15][18]

-

Pre-activation: A short pre-activation time for the amino acid is recommended to maximize coupling efficiency while minimizing the risk of epimerization.[15]

-

Monitoring: Careful monitoring of the coupling reaction using a qualitative test like the Kaiser test is crucial to ensure complete reaction.[15]

Experimental Protocol: Optimized Coupling of Fmoc-N-Me-Thr(tBu)-OH in SPPS

-

Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF.

-

Amino Acid Activation (Pre-activation):

-

In a separate vessel, dissolve Fmoc-N-Me-Thr(tBu)-OH, HATU, and HOAt in a minimal amount of DMF.

-

Add DIPEA to the solution.

-

Allow the mixture to pre-activate for 2-5 minutes.

-

-

Coupling Reaction: Add the pre-activated amino acid solution to the resin and agitate for 2-4 hours.

-

Monitoring: Perform a Kaiser test to check for the presence of free amines. If the test is positive, a second coupling may be necessary.

-

Washing: Wash the resin thoroughly with DMF.

Diagram: Logic of Optimized Coupling in SPPS

Caption: Decision workflow for coupling sterically hindered N-methylated amino acids in SPPS.

Impact on Receptor Binding and Biological Activity

The conformational changes induced by N-methylation can significantly alter the binding affinity and selectivity of a peptide for its target receptor.[1] This can be a double-edged sword. In some cases, N-methylation can disrupt crucial interactions and diminish biological activity.[12] However, in many instances, the pre-organization of the peptide into its bioactive conformation leads to enhanced potency and selectivity.[19][20]

For example, N-methylation of cyclic RGD peptides has been shown to enhance their activity and selectivity for specific integrin subtypes.[1] This highlights the importance of a systematic "N-methyl scan," where each amino acid in a peptide sequence is individually replaced with its N-methylated counterpart to identify positions where the modification is beneficial.

Quantitative Data Summary

The following table summarizes the comparative properties of N-methylated versus non-methylated peptides, illustrating the significant advantages conferred by this modification.

| Property | Non-Methylated Peptide | N-Methylated Peptide | Rationale for Improvement |

| Proteolytic Stability | Low (rapid degradation) | High (increased half-life)[6] | Steric hindrance and disruption of enzyme recognition.[2][6] |

| Cell Permeability | Low | High[3][21] | Reduced H-bond donors, increased lipophilicity.[2] |

| Oral Bioavailability | Very Low | Significantly Improved[12][13] | Combination of enhanced stability and permeability.[14] |

| Conformational Flexibility | High | Low (constrained)[2][4] | Steric hindrance from the N-methyl group.[2] |

| Receptor Affinity | Variable | Can be significantly increased[2] | Pre-organization into the bioactive conformation.[2] |

Conclusion

The incorporation of N-methylated threonine is a powerful and versatile strategy in peptide drug design.[1] By imparting conformational rigidity, enhancing proteolytic stability, and improving cell permeability, this modification can transform a biologically active but pharmacologically flawed peptide into a viable therapeutic candidate. While the synthesis and incorporation of N-methylated amino acids require careful optimization, the potential rewards in terms of improved drug-like properties are substantial. A thorough understanding of the principles outlined in this guide will enable researchers to effectively leverage the benefits of N-methylated threonine in the development of next-generation peptide therapeutics.

References

-

On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. National Institutes of Health. Available at: [Link]

-

Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides. National Institutes of Health. Available at: [Link]

-

Exploring the Role of D-Amino Acids and N-Methylation in Peptide Chemistry. Available at: [Link]

-

N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed. Available at: [Link]

-

N-Methyl Amino Acids Archives. Aapptec Peptides. Available at: [Link]

-

Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. MDPI. Available at: [Link]

-

Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. PubMed. Available at: [Link]

-

N-methylation of peptides: a new perspective in medicinal chemistry. PubMed. Available at: [Link]

-

N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. PubMed. Available at: [Link]

-

N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. ResearchGate. Available at: [Link]

-

The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides. ACS Publications. Available at: [Link]

-

An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. ACS Publications. Available at: [Link]

-

N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. National Institutes of Health. Available at: [Link]

-

Synthesis of N-protected N-methyl serine and threonine. ResearchGate. Available at: [Link]

-

An improved synthesis of Fmoc-N-methyl serine and threonine. ResearchGate. Available at: [Link]

-

Why N-Methyl Amino Acids are Crucial for Peptide Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

- Synthesis method of Fmoc-O-tert-butyl-L-threoninol. Google Patents.

-

Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health. Available at: [Link]

-

Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. National Institutes of Health. Available at: [Link]

-

Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. ResearchGate. Available at: [Link]

-

Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. National Institutes of Health. Available at: [Link]

-

N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides. ResearchGate. Available at: [Link]

-

Synthesis and Conformational Study of N-Methylated Cyclic Peptides. ResearchGate. Available at: [Link]

-

Can N-methylated amino acids serve as substitutes for prolines in conformational design of cyclic pentapeptides?. PubMed. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. peptide.com [peptide.com]

- 8. mdpi.com [mdpi.com]

- 9. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. merckmillipore.com [merckmillipore.com]

- 19. nbinno.com [nbinno.com]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

Understanding Steric Hindrance of N-methylated Amino Acids: A Technical Guide for Drug Development Professionals

Introduction: The Subtle Power of a Methyl Group

In the landscape of peptide-based therapeutics, the quest for enhanced stability, permeability, and potency is perpetual. Among the arsenal of chemical modifications available to peptide chemists, N-methylation—the substitution of a backbone amide proton with a methyl group—stands out as a deceptively simple yet profoundly impactful strategy. This modification introduces significant steric hindrance, a localized crowding of atoms, that fundamentally alters the physicochemical properties of a peptide. For researchers and drug developers, a deep understanding of the steric implications of N-methylation is paramount to harnessing its full potential in creating next-generation therapeutics.

This guide provides an in-depth exploration of the steric hindrance of N-methylated amino acids, moving beyond a superficial overview to dissect the causal relationships between this structural change and its downstream consequences. We will delve into the conformational constraints imposed by the N-methyl group, the resulting impact on peptide structure and function, and the practical challenges and solutions in synthesizing these modified peptides.

The Core of Steric Hindrance: Conformational Rigidity and its Ramifications

The introduction of a methyl group onto the amide nitrogen of the peptide backbone has immediate and significant stereochemical consequences. This seemingly minor addition restricts the rotational freedom around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles, leading to a more conformationally constrained molecule. This reduction in flexibility is the cornerstone of the advantages offered by N-methylation.

Disruption of Secondary Structure and Hydrogen Bonding

A primary consequence of N-methylation is the elimination of the amide proton, a crucial hydrogen bond donor. This prevents the formation of canonical secondary structures like α-helices and β-sheets, which are stabilized by intramolecular hydrogen bonds. This disruption can be strategically employed to break undesirable secondary structures or to favor specific turn conformations.

The steric bulk of the methyl group also physically obstructs the typical conformational space occupied by non-methylated residues, further guiding the peptide into a more defined three-dimensional structure. This pre-organization can be highly advantageous for receptor binding, as the peptide is "locked" into a bioactive conformation, reducing the entropic penalty upon binding and potentially increasing affinity and selectivity.

Favoring the cis-Amide Bond Conformation

In a standard peptide bond, the trans conformation is overwhelmingly favored due to steric clashes between adjacent side chains in the cis form. However, the introduction of an N-methyl group significantly lowers the energy barrier between the cis and trans isomers. The steric interaction between the N-methyl group and the adjacent α-carbon substituent can make the cis conformation more accessible and, in some cases, even the preferred state. The ability to induce cis-amide bonds provides a powerful tool for mimicking specific peptide turns and designing novel scaffolds.

Impact on Physicochemical Properties and Pharmacokinetics

The steric hindrance and conformational rigidity imparted by N-methylation translate into tangible improvements in the drug-like properties of peptides.

Enhanced Proteolytic Stability

One of the most significant benefits of N-methylation is the remarkable increase in resistance to enzymatic degradation. Proteases recognize and cleave specific peptide sequences by binding to the peptide backbone. The steric shield provided by the N-methyl group physically blocks the approach of the protease, while the removal of the amide proton disrupts the hydrogen-bonding interactions essential for enzyme-substrate recognition. This enhanced stability leads to a longer in-vivo half-life, a critical attribute for therapeutic peptides.

| Peptide Sequence | Modification | Half-life in Human Serum (hours) | Fold Increase in Stability |

| G-A-V-F-L | None | 0.5 | 1 |

| G-A(NMe)-V-F-L | Single N-methylation | 12 | 24 |

| G(NMe)-A(NMe)-V(NMe)-F(NMe)-L(NMe) | Per-methylation | > 48 | > 96 |

Caption: Comparative proteolytic stability of a model pentapeptide and its N-methylated analogs in human serum. The data illustrates the significant increase in stability with N-methylation.

Increased Cell Permeability and Oral Bioavailability

N-methylation increases the lipophilicity of a peptide by masking the polar N-H group. This, combined with the potential for adopting conformations that shield other polar groups through intramolecular hydrogen bonding (the "chameleon effect"), can significantly enhance a peptide's ability to cross cell membranes. The natural product Cyclosporin A, a highly successful oral drug, is a cyclic peptide with seven N-methylated residues, a testament to the power of this modification in improving oral bioavailability. Studies have shown that systematic N-methylation can dramatically improve the intestinal permeability of peptides.

Navigating the Synthetic Challenges of Steric Hindrance

While the benefits of N-methylation are clear, the synthesis of N-methylated peptides is notoriously challenging due to the very steric hindrance that confers their advantageous properties. The secondary amine of an N-methylated residue is a significantly weaker nucleophile than a primary amine, and the bulky methyl group impedes the approach of the incoming activated amino acid. This can lead to slow and incomplete coupling reactions, resulting in low yields and deletion sequences.

Experimental Protocol: On-Resin N-Methylation

One effective strategy to incorporate N-methylated amino acids is through on-resin methylation of a pre-synthesized peptide. This approach avoids the difficult coupling of a sterically hindered N-methylated amino acid building block. A widely used method is the Fukuyama-Mitsunobu reaction.

Step-by-Step Methodology:

-

Sulfonylation: The peptide-resin is treated with 2-nitrobenzenesulfonyl chloride (oNBS-Cl) and a hindered base such as diisopropylethylamine (DIEA) or 2,4,6-collidine in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM). This protects the primary amine as a sulfonamide.

-

Methylation: The sulfonamide is then methylated using a methylating agent like methyl p-toluenesulfonate or dimethyl sulfate in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate. The Mitsunobu protocol, employing an alcohol (e.g., methanol) and triphenylphosphine/diethyl azodicarboxylate (DEAD), is also a highly effective, racemization-free method.

-

Desulfonylation: The oNBS protecting group is removed by treatment with a thiol, such as β-mercaptoethanol or thiophenol, and a base like DBU in DMF to reveal the N-methylated amine.

Caption: Workflow for on-resin N-methylation via the Fukuyama-Mitsunobu reaction.

Coupling Strategies for N-Methylated Amino Acids

When direct coupling of N-methylated amino acid monomers is necessary, specialized reagents and conditions are required to overcome the steric barrier.

-

High-Activity Coupling Reagents: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are often employed due to their high reactivity.

-

Microwave-Assisted Peptide Synthesis (MAPS): The use of microwave irradiation can significantly accelerate coupling times and improve yields by providing localized, efficient heating.

-

Extended Coupling Times and Double Coupling: For particularly difficult couplings, extending the reaction time or performing a second coupling with fresh reagents can help drive the reaction to completion.

Caption: Troubleshooting workflow for sterically hindered couplings in SPPS.

Analytical Characterization of N-Methylated Peptides

The unique properties of N-methylated peptides also necessitate specific analytical considerations.

-

Mass Spectrometry: Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are essential for confirming the molecular weight of the final product and identifying any deletion sequences that may have resulted from incomplete couplings.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR spectroscopy are invaluable for confirming the presence and location of the N-methyl group and for elucidating the conformational changes in the peptide backbone. The appearance of a signal around 2.7-3.1 ppm in the 1H NMR spectrum is characteristic of the N-methyl protons. NOESY experiments can provide insights into the cis/trans isomerization of the amide bond and reveal through-space proximities that define the peptide's 3D structure.

-

Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the primary tool for purification and purity assessment. The increased lipophilicity of N-methylated peptides generally leads to longer retention times compared to their non-methylated counterparts.

Conclusion: A Strategic Tool in Drug Design

The steric hindrance introduced by N-methylation is a powerful and versatile tool in the medicinal chemist's repertoire. By carefully considering the profound impact of this modification on peptide conformation, stability, and permeability, researchers can rationally design peptide therapeutics with significantly improved pharmacological profiles. While the synthesis of N-methylated peptides presents unique challenges, the development of robust on-resin methylation techniques and optimized coupling strategies has made this valuable modification more accessible. As the demand for novel and effective peptide drugs continues to grow, a thorough understanding of the principles and practice of N-methylation will be indispensable for success in the field.

References

-

Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2009). N-Methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 42(10), 1588-1599. [Link]

-

Biron, E., Chatterjee, J., & Kessler, H. (2006). Optimized protocols for the solid-phase synthesis of N-methylated peptides. Journal of Peptide Science, 12(3), 213-219. [Link]

-

Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally versatile means for preparation of secondary amines and protection of amines. Tetrahedron Letters, 36(36), 6373-6374. [Link]

-

Kaljuste, K., & Undén, A. (1993). A new method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. International journal of peptide and protein research, 42(2), 118-124. [Link]

-

Shao, H., Jiang, L., & Goodman, M. (1996). A new on-resin N-methylation of peptides. The Journal of Organic Chemistry, 61(12), 3910-3913. [Link]

-

LifeTein. (2025). Should My Peptide Be Methylated?. [Link]

Unlocking Oral Bioavailability: A Technical Guide to N-Me-Thr(Tbu)-OH for Enhanced Peptide Permeability

Abstract

The therapeutic potential of peptides is often constrained by their poor oral bioavailability, primarily due to low membrane permeability and susceptibility to enzymatic degradation. Chemical modification of the peptide backbone, particularly N-methylation, has emerged as a robust strategy to overcome these hurdles. This in-depth technical guide focuses on the application of a specific N-methylated amino acid derivative, N-α-Fmoc-N-α-methyl-O-tert-butyl-L-threonine (Fmoc-N-Me-Thr(tBu)-OH), as a powerful tool for enhancing peptide permeability. We will explore the mechanistic underpinnings of this enhancement, provide detailed protocols for its incorporation into peptide sequences, and present methodologies for the rigorous evaluation of the resulting permeability improvements. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage strategic peptide modifications to advance the next generation of oral peptide therapeutics.

The Challenge of Peptide Permeability and the Promise of N-Methylation

Peptides represent a highly specific and potent class of therapeutics. However, their utility as oral drugs is severely limited by their physicochemical properties. The peptide backbone is rich in hydrogen bond donors (amide N-H groups) that are energetically costly to desolvate upon entering the lipophilic core of a cell membrane. This, coupled with their often-large size and polar surface area, results in poor passive diffusion across the gastrointestinal epithelium.[1][2]

N-methylation, the substitution of an amide proton with a methyl group, directly addresses this fundamental challenge.[3][4] This seemingly subtle modification imparts several critical advantages:

-

Reduction of Hydrogen Bond Donors: Each N-methylation removes a key hydrogen bond donor, reducing the desolvation penalty for membrane transit.[5]

-

Increased Lipophilicity: The addition of a methyl group increases the overall lipophilicity of the peptide, favoring partitioning into the lipid bilayer.[6]

-

Conformational Control: The steric bulk of the N-methyl group restricts rotation around the N-Cα bond, leading to a more defined peptide conformation. This can "lock" the peptide into a bioactive and membrane-permeable conformation.[1][7]

-

Enhanced Metabolic Stability: The N-methyl group can sterically hinder the approach of proteases, thereby increasing the peptide's stability in the gastrointestinal tract and systemic circulation.[6][8]

The strategic incorporation of N-methylated amino acids, such as N-Me-Thr(Tbu)-OH, can therefore dramatically improve a peptide's "drug-like" properties, paving the way for oral bioavailability.[3][9]

N-Me-Thr(Tbu)-OH: A Unique Building Block for Permeability Enhancement

N-Me-Thr(Tbu)-OH (Fmoc-N-Me-Thr(tBu)-OH, CAS No: 117106-20-4) is a commercially available amino acid derivative designed for Fmoc-based solid-phase peptide synthesis (SPPS). Its structure is optimized for both synthetic efficiency and permeability enhancement.

Structural and Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₄H₂₉NO₅ |

| Molecular Weight | 411.49 g/mol |

| Appearance | White to off-white crystalline powder |

| Protection Scheme | N-α-Fmoc (base-labile), O-tert-butyl (acid-labile) |

The tert-butyl (tBu) protecting group on the threonine side-chain hydroxyl is crucial. It prevents unwanted side reactions during synthesis and is conveniently removed during the final acid cleavage step.[10] The steric bulk of the tBu group, combined with the N-methyl group, contributes significantly to the conformational rigidity of the peptide backbone.

The Mechanistic Impact of N-Me-Thr(Tbu)-OH on Peptide Conformation

The incorporation of N-Me-Thr(Tbu)-OH influences peptide conformation in two key ways:

-

Local Steric Hindrance: The N-methyl group restricts the rotation of the peptide backbone, favoring certain dihedral angles and reducing the peptide's overall conformational flexibility.[7] This pre-organization can lower the entropic penalty of membrane insertion.

-

Side-Chain Shielding: The bulky tert-butyl group on the threonine side chain can shield adjacent amide bonds from solvation, further promoting a membrane-compatible conformation. While the tBu group is removed post-synthesis, its influence during the folding of the peptide in solution prior to purification and permeability assessment can be significant.

The combined effect is a peptide that is more likely to adopt a compact, "chameleonic" conformation that buries its polar groups and presents a more lipophilic face to the cell membrane.

Synthesis of N-Me-Thr(Tbu)-OH Containing Peptides: A Practical Protocol

The incorporation of N-methylated amino acids, particularly sterically hindered ones like N-Me-Thr(Tbu)-OH, presents a synthetic challenge. The nucleophilicity of the secondary amine on the growing peptide chain is reduced, and the steric bulk of the incoming N-methylated amino acid slows coupling kinetics. Therefore, a robust coupling strategy is essential.

Optimized Coupling Protocol for Fmoc-N-Me-Thr(tBu)-OH

This protocol is designed to maximize coupling efficiency while minimizing side reactions.

Reagents and Materials:

-

Fmoc-protected peptide-resin (with a free N-terminal amine)

-

Fmoc-N-Me-Thr(tBu)-OH

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Solid-phase peptide synthesis vessel

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. Perform two treatments: the first for 3-5 minutes and the second for 15-20 minutes.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to completely remove piperidine and its byproducts.

-

Amino Acid Activation (Pre-activation):

-

In a separate vessel, dissolve Fmoc-N-Me-Thr(tBu)-OH (4 equivalents relative to resin loading), HATU (3.9 equivalents), in a minimal amount of DMF.

-

Add DIPEA (8 equivalents) to the solution.

-

Allow the mixture to pre-activate for 2-5 minutes. Do not exceed 5 minutes to minimize the risk of epimerization.

-

-

Coupling Reaction:

-

Drain the DMF from the washed resin.

-

Immediately add the pre-activated amino acid solution to the resin.

-

Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult couplings, this time can be extended.

-

-

Monitoring the Coupling:

-

Perform a qualitative test (e.g., Kaiser test or Chloranil test) to check for the presence of unreacted free amines. For N-methylated residues, the Kaiser test is unreliable; the Chloranil test is recommended.

-

-

Post-Coupling Wash: Drain the reaction solution and wash the resin thoroughly with DMF (3 times), followed by Dichloromethane (DCM) (3 times).

-

Capping (Optional but Recommended): If the coupling is incomplete, consider a second coupling. Alternatively, to prevent the formation of deletion peptides, cap any unreacted amines by treating the resin with a solution of 10% acetic anhydride and 1% DIPEA in DMF for 10 minutes.

Causality Behind Experimental Choices:

-

HATU as Coupling Reagent: HATU is a highly efficient aminium-based coupling reagent that is particularly effective for sterically hindered amino acids due to the formation of a highly reactive OAt-ester intermediate.

-

Reagent Equivalents: A significant excess of the amino acid and coupling reagents is used to drive the reaction to completion, overcoming the kinetic barrier imposed by steric hindrance.[11]

-

Pre-activation: Pre-activating the amino acid for a short period ensures the formation of the active ester before its addition to the resin, which can improve coupling efficiency.

Assessing Permeability: In Vitro Methodologies

Once the N-methylated peptide is synthesized and purified, its permeability must be quantitatively assessed. The two most common and complementary in vitro assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[12] It is an excellent tool for initial screening and for isolating the effect of modifications on passive permeability.

Materials:

-

96-well filter plate (donor plate)

-

96-well acceptor plate

-

Lecithin in dodecane solution (e.g., 1% w/v)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Test peptide and control compounds (e.g., high and low permeability standards) dissolved in a suitable buffer (e.g., PBS with a small percentage of DMSO)

-

Plate reader or LC-MS for quantification

Procedure:

-

Membrane Coating: Gently add 5 µL of the lecithin/dodecane solution to the membrane of each well in the donor plate. Allow the solvent to evaporate.

-

Acceptor Plate Preparation: Fill the wells of the acceptor plate with 300 µL of PBS.

-

Donor Plate Preparation: Add 150 µL of the test peptide and control solutions to the donor plate wells.

-

Incubation: Carefully place the donor plate into the acceptor plate, creating a "sandwich". Incubate at room temperature for 10-20 hours in a humidified chamber.

-

Quantification: After incubation, carefully separate the plates. Determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp (cm/s) = [-VD * VA / ((VD + VA) * A * t)] * ln(1 - [CA(t) / Ceq])

Where:

-

VD = Volume of donor well (cm³)

-

VA = Volume of acceptor well (cm³)

-

A = Area of the membrane (cm²)

-

t = Incubation time (s)

-

CA(t) = Concentration in the acceptor well at time t

-

Ceq = Equilibrium concentration

Causality Behind Experimental Choices:

-

Lecithin/Dodecane Membrane: This lipid composition is a simple model of a biological membrane and is suitable for assessing general passive permeability. For more specific applications (e.g., blood-brain barrier), different lipid compositions can be used.[13]

Caco-2 Permeability Assay

The Caco-2 assay is considered the gold standard for in vitro prediction of human intestinal absorption.[14][15] Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on a semi-permeable support, differentiate to form a monolayer that mimics the intestinal epithelium, complete with tight junctions and active transporters.[14]

Materials:

-

Caco-2 cells (passage number 20-50 is recommended to ensure consistent properties)[14][15][16]

-

Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

-

Transwell inserts (0.4 µm pore size)

-

Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Test peptide and control compounds

-

Transepithelial Electrical Resistance (TEER) meter

-

LC-MS/MS for quantification

Procedure:

-

Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21 days to allow for differentiation and monolayer formation.

-

Monolayer Integrity Check: Before the experiment, measure the TEER of the cell monolayer. A high TEER value indicates the formation of tight junctions. A paracellular marker like Lucifer Yellow can also be used to assess monolayer integrity.

-

Permeability Measurement (Apical to Basolateral):

-

Wash the cell monolayer with transport buffer.

-

Add the test peptide solution to the apical (upper) chamber.

-

Add fresh transport buffer to the basolateral (lower) chamber.

-

Incubate at 37°C with gentle shaking.

-

At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.

-

-

Efflux Ratio Measurement (Optional): To assess active efflux, perform the experiment in the basolateral to apical direction as well.

-

Quantification: Analyze the concentration of the peptide in the collected samples by LC-MS/MS.

The Papp value is calculated as:

Papp (cm/s) = (dQ/dt) / (A * C0)

Where:

-

dQ/dt = The rate of peptide appearance in the receiver chamber (mol/s)

-

A = The surface area of the membrane (cm²)

-

C0 = The initial concentration in the donor chamber (mol/cm³)

The efflux ratio (ER) is calculated as:

ER = Papp (B→A) / Papp (A→B)

An ER > 2 suggests that the peptide is a substrate for active efflux.

Causality Behind Experimental Choices:

-

21-Day Culture: This extended culture period is necessary for the Caco-2 cells to fully differentiate and form the tight junctions and express the transporters characteristic of intestinal enterocytes.[15]

-

Cell Passage Number: Using a consistent and relatively low passage number range (e.g., 20-50) is critical because high passage numbers can lead to changes in cell characteristics, including the expression of transporter proteins, which can affect the reliability and reproducibility of the assay.[14][16][17]

Data Presentation and Interpretation

The impact of incorporating N-Me-Thr(Tbu)-OH on peptide permeability can be clearly demonstrated by comparing the Papp values of the modified peptide with its unmodified counterpart.

Table 1: Hypothetical Permeability Data for a Model Peptide

| Peptide | Modification | PAMPA Papp (x 10⁻⁶ cm/s) | Caco-2 Papp (A→B) (x 10⁻⁶ cm/s) | Caco-2 Efflux Ratio |

| Peptide-A | None | 0.2 ± 0.05 | 0.1 ± 0.03 | 1.2 |

| Peptide-A-NMeT | N-Me-Thr at position X | 2.5 ± 0.3 | 1.8 ± 0.2 | 1.1 |

| Control: Mannitol | (Low Permeability) | < 0.1 | < 0.1 | N/A |

| Control: Propranolol | (High Permeability) | > 10 | > 10 | < 2 |

Interpretation:

The data in Table 1 clearly illustrates the significant improvement in permeability upon N-methylation. The more than 10-fold increase in both PAMPA and Caco-2 Papp values for Peptide-A-NMeT indicates a substantial enhancement in its ability to cross membranes. The low efflux ratio for both peptides suggests that they are not major substrates for active efflux transporters.

Visualizing the Workflow

Diagram 1: SPPS Cycle for Incorporating Fmoc-N-Me-Thr(Tbu)-OH

Caption: Workflow for the incorporation of Fmoc-N-Me-Thr(Tbu)-OH in SPPS.

Diagram 2: Permeability Assay Workflow

Caption: Overall workflow from peptide synthesis to permeability assessment.

Conclusion and Future Perspectives

The incorporation of N-Me-Thr(Tbu)-OH is a powerful and validated strategy for enhancing the permeability of therapeutic peptides. By reducing the number of hydrogen bond donors and imposing conformational constraints, this modification directly addresses the key physicochemical barriers to oral bioavailability. The detailed synthetic and analytical protocols provided in this guide offer a robust framework for the rational design and evaluation of N-methylated peptide candidates.

Future work in this area will likely focus on the development of novel N-methylated amino acid building blocks with diverse side chains to fine-tune peptide properties, as well as the use of computational modeling to predict the impact of N-methylation on peptide conformation and permeability. As our understanding of the complex interplay between peptide structure and membrane transport continues to grow, so too will our ability to design orally available peptide therapeutics to address a wide range of diseases.

References

- Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.

- Lea, T. (2015). Caco-2 cell line in drug discovery: an updated perspective. Journal of Pharmacology and Toxicology Methods, 71, 13-21.

- O'Driscoll, C. M. (2002). The Caco-2 cell line as a model of the intestinal barrier: influence of cell and culture related factors on Caco-2 cell functional characteristics. Cell biology and toxicology, 18(4), 227-236.

- Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 41(10), 1331-1342.

- Räder, A. F., Reichart, F., Weinmüller, M., & Kessler, H. (2018). Improving oral bioavailability of cyclic peptides by N-methylation. Bioorganic & medicinal chemistry, 26(10), 2766-2773.

- Lau, Y. L., & Taneja, R. (2014). The influence of passage number for Caco2 cell models when evaluating P-gp mediated drug transport. Journal of pharmaceutical sciences, 103(1), 321-327.

- Modulation of Oral Bioavailability and Metabolism for Closely Related Cyclic Hexapeptides. (2017). Medicinal Chemistry Research, 26(8), 1731-1742.

- Li, Y., Li, W., & Xu, Z. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Marine drugs, 19(6), 311.

- Yin, N., Brimble, M. A., Harris, P. W., & Wen, J. (2014). Enhancing the Oral Bioavailability of Peptide Drugs by using Chemical Modification and Other Approaches. Med chem, 4(11), 763-768.

- Yin, N., Brimble, M. A., Harris, P. W., & Wen, J. (2014). Enhancing the Oral Bioavailability of Peptide Drugs by using Chemical Modification and Other Approaches. Hilaris Publisher.

- Rezai, T., Yu, B., Millhauser, G. L., Jacobson, M. P., & Lokey, R. S. (2007). Quantitative comparison of the relative cell permeability of cyclic and linear peptides. Chembiol, 14(6), 671-677.

- Li, Y., Li, W., & Xu, Z. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Marine drugs, 19(6), 311.

- A biomimetic approach for enhancing the in vivo half-life of peptides. (2016).

- Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical high throughput screening: the role of absorption and distribution in drug discovery. Journal of medicinal chemistry, 41(7), 1007-1010.

- Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current topics in medicinal chemistry, 1(4), 277-351.

- Rezai, T., Yu, B., Millhauser, G. L., Jacobson, M. P., & Lokey, R. S. (2007). Quantitative Comparison of the Relative Cell Permeability of Cyclic and Linear Peptides. Chemistry & biology, 14(6), 671-677.

- Goto, Y., et al. (2022). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases.

- Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of peptide research, 65(2), 153-166.

- Reddit. (2023).